molecular formula C17H22FNO B2910684 1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one CAS No. 1797545-72-2

1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one

Cat. No.: B2910684
CAS No.: 1797545-72-2
M. Wt: 275.367
InChI Key: WYKCRYRGYKZPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one is a chemical compound that features a fluorophenyl group attached to an azepane ring, which is further connected to a pentenone moiety

Future Directions

The future directions of research involving this compound are not specified in the available resources. Given its use in proteomics research , it could potentially be involved in studies related to protein structure and function, disease mechanisms, or drug development.

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorine atom is added to the phenyl ring.

    Attachment of the Pentenone Moiety: The final step involves the attachment of the pentenone moiety to the azepane ring through a condensation reaction.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the azepane ring provides structural stability. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one can be compared with similar compounds, such as:

    1-(3-(4-Chlorophenyl)azepan-1-yl)pent-4-en-1-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.

    1-(3-(4-Bromophenyl)azepan-1-yl)pent-4-en-1-one: The presence of a bromophenyl group introduces different steric and electronic effects compared to the fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO/c1-2-3-7-17(20)19-12-5-4-6-15(13-19)14-8-10-16(18)11-9-14/h2,8-11,15H,1,3-7,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKCRYRGYKZPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.